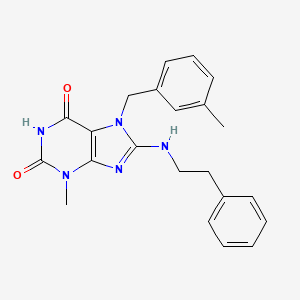

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-dione family, characterized by a xanthine core modified with substituents at positions 3, 7, and 8. Its structure includes:

- 3-methyl group: Enhances metabolic stability by reducing oxidative degradation .

- 7-(3-methylbenzyl): A hydrophobic arylalkyl group that improves membrane permeability and target binding .

- 8-(phenethylamino): A flexible amine-linked phenyl group, which may modulate receptor selectivity and pharmacokinetics .

Properties

IUPAC Name |

3-methyl-7-[(3-methylphenyl)methyl]-8-(2-phenylethylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-15-7-6-10-17(13-15)14-27-18-19(26(2)22(29)25-20(18)28)24-21(27)23-12-11-16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,24)(H,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWMUWHNGRKJTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCC4=CC=CC=C4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, amination, and other substitution reactions to introduce the desired functional groups. The reaction conditions may vary, but common reagents include alkyl halides, amines, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted purine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory and antioxidant properties. These activities are crucial for developing treatments for conditions such as chronic inflammation, neurodegenerative diseases, and metabolic disorders.

Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is particularly relevant in conditions characterized by chronic inflammation, including:

- Gout : The compound modulates the NLRP3 inflammasome pathway, which is significant in the inflammatory response to monosodium urate crystals.

- Arthritis : By downregulating inflammatory markers in macrophage cell lines, it demonstrates potential as a therapeutic agent for arthritis-related inflammation.

Antioxidant Properties

The antioxidant capabilities of this compound help mitigate oxidative stress by scavenging free radicals and reducing cellular damage. This property is beneficial in:

- Neuroprotection : Protecting neuronal cells from oxidative damage could have implications for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

- Metabolic Disorders : By reducing oxidative stress, it may aid in managing conditions such as diabetes and obesity.

Research Findings

Recent studies have provided insights into the effectiveness of this compound:

- Cell Culture Studies : In vitro studies demonstrated that treatment with the compound significantly reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) and monosodium urate crystals.

- Animal Models : Animal studies indicated that administration of the compound led to decreased levels of inflammatory cytokines and improved clinical symptoms associated with inflammatory diseases.

Summary of Biological Activities

| Activity Type | Description | Potential Applications |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines (IL-1β, TNF-α) | Gout, arthritis, chronic inflammatory diseases |

| Antioxidant | Reduces oxidative stress and scavenges free radicals | Neuroprotection, metabolic disorders |

| Xanthine Oxidase Inhibition | Decreases uric acid production | Management of hyperuricemia |

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Positions 7 and 8

Key structural variations among purine-dione derivatives and their implications are summarized below:

*Calculated based on molecular formula C₂₄H₂₇N₅O₂.

Structure-Activity Relationships (SAR)

Position 7 :

- 3-methylbenzyl (target compound) vs. 4-methylquinazolin-2-ylmethyl (Linagliptin): The latter’s planar heterocycle enhances DPP-4 binding via π-stacking, while the former’s flexible benzyl group favors hydrophobic interactions in less rigid targets .

- Hydrophobic vs. polar groups : Substituents like trifluoromethylphenethyl () improve kinase selectivity but reduce aqueous solubility .

- Position 8: Phenethylamino (target) vs. Amino-linked vs. ether-linked groups: Ethers (e.g., tetrahydrofuranmethyl in ) exhibit lower basicity, altering pH-dependent absorption .

Pharmacokinetic and Physicochemical Comparisons

- LogP : The target compound’s LogP (estimated ~3.2) is higher than Linagliptin’s (2.8), suggesting greater lipophilicity but possible challenges in solubility .

- Metabolic stability : Methyl groups at positions 3 and 7 (target) reduce CYP450-mediated oxidation compared to unsubstituted analogs .

- Bioavailability: Phenethylamino’s amine group may facilitate hydrogen bonding with transporters, enhancing oral absorption vs. thioether derivatives (e.g., 8-(ethylthio) in ) .

Biological Activity

The compound 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The molecular formula of the compound is . The structure features a purine base modified with various alkyl and aryl substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 396.48 g/mol |

| LogP | 3.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 61.7 Ų |

These properties suggest good permeability and potential for central nervous system (CNS) penetration, which are critical for therapeutic applications .

The compound exhibits several biological activities primarily through its interaction with various receptors and enzymes. Notably, it has been studied as an inhibitor of certain xanthine oxidase enzymes, which play a crucial role in purine metabolism and are implicated in conditions like gout and hyperuricemia .

Pharmacological Effects

- Antioxidant Activity : The compound has shown promise as an antioxidant, potentially mitigating oxidative stress-related damage in cells.

- Anti-inflammatory Properties : In vitro studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- CNS Activity : Preliminary studies suggest that the compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the purine core significantly affect the biological activity of derivatives. For instance, the introduction of different alkyl groups at the 7-position has been correlated with enhanced potency against specific targets such as ion channels involved in neuronal signaling .

Case Study 1: Inhibition of Xanthine Oxidase

A study investigated the efficacy of various purine derivatives, including our compound, as xanthine oxidase inhibitors. The results indicated that the compound exhibited an IC50 value of approximately 1.7 µM, demonstrating significant inhibitory activity compared to standard drugs used in gout treatment .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, the compound was administered to assess its protective effects against neuronal cell death induced by oxidative stress. Results showed a marked reduction in cell death and maintenance of neuronal function, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the optimized synthetic routes for 3-methyl-7-(3-methylbenzyl)-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione?

- Methodological Answer : The compound is synthesized via sequential substitution reactions starting from xanthine derivatives. Key steps include:

- Alkylation : Reacting 8-chloro-1,3-dimethylxanthine with 3-methylbenzyl bromide under basic conditions (K₂CO₃/DMF) to introduce the 7-(3-methylbenzyl) group .

- Amination : Substituting the 8-chloro group with phenethylamine via microwave-assisted nucleophilic displacement (160°C, DMSO, 30 min), achieving high yields (58–98%) .

- Purification : Semipreparative HPLC or silica gel chromatography (EtOAc/hexane gradients) ensures purity (>98%) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry (e.g., 7-benzyl substitution via singlet at δ 5.34–5.51 ppm for CH₂ protons) and amine coupling (δ 3.01–3.40 ppm for piperazine/amine protons) .

- LC-MS/HRMS : Validate molecular weight (e.g., m/z 441.2262 for ethyl piperazine derivatives) and monitor reaction progress .

- FTIR : Identify carbonyl (1697–1656 cm⁻¹) and amine (3344 cm⁻¹) functional groups .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Substituent Variation : Replace the phenethylamino group with piperazine or aryloxy moieties (e.g., 4-methylpyrimidin-2-yl) to assess impact on target binding .

- Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays (e.g., aldehyde dehydrogenase for NCT-501 analogs) .

- Computational Docking : Use tools like AutoDock to predict interactions with active sites (e.g., ALDH1A1) .

Advanced Research Questions

Q. How can contradictory bioactivity data between analogs be resolved?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsomal stability to identify metabolites causing off-target effects .

- Kinetic Studies : Measure kcat/Km for enzyme inhibition to distinguish potency variations (e.g., cyclopropanecarbonyl derivatives in NCT-501) .

- X-ray Crystallography : Resolve binding modes of inactive analogs (e.g., compare with ALDH1A1 co-crystal structures) .

Q. What strategies improve selectivity in covalent inhibitor design using this scaffold?

- Methodological Answer :

- Warhead Optimization : Introduce electrophilic groups (e.g., α,β-unsaturated carbonyls) at the 8-position for targeted covalent binding .

- Click Chemistry : Attach bioorthogonal tags (e.g., alkyne handles) to track target engagement in cellular models .

- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .

Q. How can stability and degradation pathways be systematically studied?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (0.1 M HCl/NaOH) to identify degradation products .

- HPLC-DAD/MSⁿ : Monitor degradation kinetics and characterize byproducts (e.g., demethylation at N3/N7) .

- Solid-State Stability : Assess hygroscopicity and polymorphic transitions via dynamic vapor sorption (DVS) .

Q. What computational tools validate synthetic routes for novel derivatives?

- Methodological Answer :

- Retrosynthetic Planning : Use ChemAxon or Reaxys to prioritize feasible routes (e.g., SNAr vs. Buchwald-Hartwig amination) .

- DFT Calculations : Predict reaction thermodynamics (ΔG‡) for microwave-assisted steps (e.g., 160°C DMSO reactions) .

- ADMET Prediction : Employ SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for CNS permeability .

Q. How is enantiomeric purity ensured during synthesis of chiral analogs?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/EtOH gradients to resolve enantiomers (e.g., (R)-configured piperidine derivatives) .

- Circular Dichroism (CD) : Confirm absolute configuration of chiral centers (e.g., cyclopentylamino substituents) .

- Asymmetric Catalysis : Apply chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.